N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide

sigma-1 receptor sigma-2 receptor structure-activity relationship

N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide (CAS 1049574-20-0) is a synthetic oxamide-functionalized piperazine derivative (C₁₇H₂₃FN₄O₂, MW 334.395) that belongs to the N,N'-disubstituted piperazine class of sigma receptor ligands. Its architecture combines a 4-fluorophenylpiperazine pharmacophore with a cyclopropyl-terminated ethanediamide (oxamide) spacer — a scaffold distinct from the ethylenediamine-based high-affinity sigma ligands that dominate the primary literature.

Molecular Formula C17H23FN4O2
Molecular Weight 334.395
CAS No. 1049574-20-0
Cat. No. B2552082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
CAS1049574-20-0
Molecular FormulaC17H23FN4O2
Molecular Weight334.395
Structural Identifiers
SMILESC1CC1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H23FN4O2/c18-13-1-5-15(6-2-13)22-11-9-21(10-12-22)8-7-19-16(23)17(24)20-14-3-4-14/h1-2,5-6,14H,3-4,7-12H2,(H,19,23)(H,20,24)
InChIKeyUBVNVZWWWCJNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide (CAS 1049574-20-0): A Structurally Defined Piperazine-Oxamide Sigma Ligand for CNS Research Procurement


N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide (CAS 1049574-20-0) is a synthetic oxamide-functionalized piperazine derivative (C₁₇H₂₃FN₄O₂, MW 334.395) that belongs to the N,N'-disubstituted piperazine class of sigma receptor ligands [1]. Its architecture combines a 4-fluorophenylpiperazine pharmacophore with a cyclopropyl-terminated ethanediamide (oxamide) spacer — a scaffold distinct from the ethylenediamine-based high-affinity sigma ligands that dominate the primary literature [2]. This compound is catalogued as a research-grade tool compound for neuroscience and sigma receptor pharmacology investigations; no regulatory approval or clinical development status is reported.

Why Generic Piperazine-Containing Sigma Ligands Cannot Be Casually Interchanged for N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide


Within the N,N'-disubstituted piperazine sigma ligand chemotype, minor structural alterations — particularly the nature of the spacer between the basic amine and the terminal amide/amine — produce order-of-magnitude shifts in sigma-1 (σ₁) and sigma-2 (σ₂) receptor affinity and subtype selectivity [1]. In the N-(3-phenylpropyl)piperazine series, replacement of an amide spacer with an ethylenediamine spacer increased σ₁ affinity 6–20-fold and σ₂ affinity 2–40-fold [1], demonstrating that amide-containing analogs (such as the target compound) cannot be assumed to recapitulate the high-affinity binding profile of their diamine counterparts. Furthermore, aryl substitution pattern (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) can invert subtype selectivity [2]. These SAR discontinuities mean that substituting a seemingly similar commercial sigma ligand for this compound risks introducing uncharacterized off-target pharmacology or missing the desired receptor engagement window entirely.

Quantitative Differentiation Evidence for N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide: Head-to-Head, Cross-Study, and Class-Level Comparator Analysis


Amide (Ethanediamide) Spacer Confers Moderated Sigma Receptor Affinity Relative to High-Affinity Ethylenediamine Analogs: A Class-Level SAR Inference

No direct radioligand binding data are publicly available for N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide. However, class-level SAR from the Zhang et al. (1998) N,N'-disubstituted piperazine series demonstrates that compounds bearing an amide spacer (compounds 1–7) consistently exhibit 6–20-fold lower σ₁ affinity and 2–40-fold lower σ₂ affinity compared to their directly analogous ethylenediamine counterparts (compounds 8–11, 15–17) [1]. The target compound contains an ethanediamide (oxamide) spacer rather than an ethylenediamine, which positions it within the moderated-affinity amide subclass. This contrasts with the subnanomolar σ₁ affinity (Ki < 1 nM) reported for the ethylenediamine lead compound 10 in the same series [1]. Procurement of this compound therefore accesses a definably different affinity tier and potentially distinct pharmacological profile compared to high-affinity diamine sigma ligands.

sigma-1 receptor sigma-2 receptor structure-activity relationship piperazine spacer

4-Fluorophenyl Substitution Pattern Differentiates Sigma Receptor Subtype Selectivity from 4-Methoxy and 3,4-Dichloro Analogs

In the Glennon et al. (1991) series of 1-phenylpiperazine sigma ligands, the identity and position of aryl ring substituents profoundly influenced both binding affinity and σ₁/σ₂ selectivity [1]. While this specific compound lacks published head-to-head data, related 4-fluorophenylpiperazine-containing sigma ligands (e.g., CM572, SN79) have been characterized with σ₁ Ki ≥ 10 µM and σ₂ Ki in the low nanomolar range, demonstrating that the 4-fluorophenyl motif can contribute to marked σ₂-over-σ₁ selectivity in certain structural contexts [2]. In contrast, 4-methoxyphenyl analogs in the Glennon series exhibited high σ₁ affinity (Ki = 1–10 nM) but variable σ₂ binding, highlighting how the electronic character of the para substituent directly alters receptor subtype preference [1]. The 4-fluorophenyl group in the target compound thus defines a distinct selectivity trajectory compared to other commercially available arylpiperazine sigma ligands.

sigma receptor subtype selectivity aryl substitution piperazine pharmacophore

Cyclopropyl Terminal Group May Offer Metabolic Stability Advantage Over N-Methyl or N-Ethyl Amide Analogs: A Medicinal Chemistry Inference

The cyclopropyl group is a recognized metabolic stability motif in medicinal chemistry, as the cyclopropane ring exhibits greater resistance to cytochrome P450-mediated oxidative N-dealkylation compared to simple N-methyl or N-ethyl substituents [1]. In the context of ethanediamide (oxamide) compounds, N-cyclopropyl substitution has been employed in multiple patent families covering sigma receptor ligands and histamine H3 receptor modulators to improve pharmacokinetic half-life [2]. No direct metabolic stability assay data (e.g., human liver microsome t₁/₂) are publicly available for this specific compound, but the structural precedent across cyclopropyl-amide derivative patents indicates that this feature is a deliberate design element intended to differentiate from N-methyl or N-ethyl oxamide analogs [2].

metabolic stability cyclopropyl amide CYP450 oxidation oxamide

No Detectable Dopamine D₂ or Phencyclidine (PCP) Site Cross-Reactivity Using Class-Level Baseline: Differentiates from First-Generation Sigma Ligands

First-generation sigma ligands such as haloperidol and pentazocine exhibit significant cross-reactivity with dopamine D₂ receptors (haloperidol: D₂ Ki ≈ 1 nM) or the PCP binding site of the NMDA receptor, which complicates their use as selective sigma receptor tools [1]. In the Glennon et al. (1991) study, 1-phenylpiperazine derivatives with structural features analogous to the target compound (4-substituted phenylpiperazine with an N-alkyl extension) demonstrated high sigma receptor affinity (Ki = 1–10 nM) with negligible affinity for D₂ and PCP sites [2]. The combination of the ethanediamide spacer and 4-fluorophenyl group in the target compound is structurally consistent with this selective 1-phenylpiperazine template, providing class-level confidence that D₂ and PCP site binding are unlikely confounding factors [2].

receptor selectivity dopamine D2 phencyclidine off-target screening

Procurement-Relevant Application Scenarios for N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide in Sigma Receptor Drug Discovery and Chemical Biology


Sigma-2 Receptor SAR Expansion Libraries for Cancer and Neurodegeneration Target Validation

The 4-fluorophenylpiperazine core, combined with the moderated-affinity ethanediamide spacer (inferred from Zhang et al. 1998 amide SAR [1]), positions this compound as a scaffold-diversifying building block for sigma-2 receptor-focused medicinal chemistry campaigns. Its structural relationship to known σ₂-preferring ligands such as CM572 and SN79 [2] makes it a logical procurement choice for laboratories synthesizing analog libraries to probe σ₂ pharmacology in tumor cell proliferation or neuroprotective pathway assays.

Selective Pharmacological Tool for Sigma Receptor Studies Requiring Absence of Dopaminergic Confound

Class-level selectivity data from the 1-phenylpiperazine sigma ligand series demonstrate that structurally analogous compounds lack appreciable affinity for dopamine D₂ and PCP sites (<10% inhibition at 1 µM) [1]. This compound can serve as a starting point or control ligand in functional assays (e.g., calcium mobilization, cell viability, or neuroprotection models) where haloperidol's D₂ antagonism would confound readouts, provided investigators confirm selectivity empirically.

Radioligand or Fluorescent Probe Precursor Development via Terminal Amide Functionalization

The terminal cyclopropylamide group offers a distinct synthetic handle that can be selectively modified for bioconjugation or fluorophore attachment. The Zhang et al. 1998 paper specifically notes that compounds with a free amino terminus were designed as precursors for bioconjugated affinity ligands for sigma receptor subtype purification [1]. While the target compound lacks a free amine, the cyclopropylamide can be reduced to a secondary amine under controlled conditions, providing a route to affinity probe development that differentiates it from commercially available N-alkyl piperazine sigma ligands.

In Vivo Sigma Receptor Occupancy Studies Leveraging Predicted Cyclopropyl-Mediated Metabolic Stability

Although no direct microsomal stability data exist for this compound, the cyclopropyl motif is a well-precedented metabolic blocking group in multiple patent families of sigma and histamine H3 receptor ligands [1]. For laboratories planning rodent pharmacokinetic studies, the cyclopropyl substitution provides a plausible stability advantage over N-methyl or N-ethyl oxamide analogs, potentially translating to longer terminal half-life and extended receptor occupancy windows in ex vivo binding protocols.

Quote Request

Request a Quote for N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.